![molecular formula C7H12N2 B3132616 2-Isopropyl-4-methyl-1H-imidazole CAS No. 37455-58-6](/img/structure/B3132616.png)
2-Isopropyl-4-methyl-1H-imidazole
Overview
Description
2-Isopropyl-4-methyl-1H-imidazole is a chemical compound with the CAS Number: 37455-58-6 . It has a molecular weight of 124.19 and is a yellow solid . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The IUPAC name of 2-Isopropyl-4-methyl-1H-imidazole is 2-isopropyl-4-methyl-1H-imidazole . The InChI code is 1S/C7H12N2/c1-5(2)7-8-4-6(3)9-7/h4-5H,1-3H3, (H,8,9) .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical And Chemical Properties Analysis
2-Isopropyl-4-methyl-1H-imidazole is a yellow solid . It has a molecular weight of 124.19 .Scientific Research Applications
Antifungal Activity
Imidazole derivatives, including 2-isopropylimidazole, exhibit antifungal properties. Researchers have evaluated their efficacy against various fungal strains, such as Candida albicans, Microsporum audouinii, Cryptococcus neoformans, and Aspergillus niger . These compounds interfere with fungal cell membranes and inhibit their growth.
Metal Complexes and Coordination Chemistry
2-Isopropylimidazole serves as a ligand in the preparation of metal complexes. For instance, it has been used to synthesize tetragonal nickel(II) complexes and other coordination compounds. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .
Antioxidant Properties
Imidazole-containing compounds often exhibit antioxidant activity. Researchers have evaluated the antioxidant potential of derivatives through methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (ferric reducing antioxidant power) assay . These properties are valuable in combating oxidative stress-related diseases.
Drug Development
Imidazole derivatives play a crucial role in drug discovery. Commercially available drugs containing the 1,3-diazole ring (the core structure of imidazole) include clemizole (antihistaminic), omeprazole (antiulcer), metronidazole (antibacterial), and ornidazole (antiprotozoal and antibacterial). Researchers continue to explore novel imidazole-based drugs for various therapeutic indications .
Synthetic Routes and Regioselectivity
Recent advances in imidazole synthesis have focused on regiocontrolled methods. These synthetic routes allow precise construction of substituted imidazoles, which are essential components in functional molecules. Researchers emphasize the bonds formed during imidazole formation, contributing to drug development and other applications .
Biological Activities Beyond Antifungal
Beyond antifungal effects, imidazole derivatives exhibit a wide range of biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, and antioxidant properties. The versatility of imidazole-based compounds makes them promising candidates for future drug development .
Future Directions
Mechanism of Action
Target of Action
2-Isopropyl-4-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound . The primary targets of imidazole derivatives include Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various biological processes such as respiration, oxygen transport, and pH regulation .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes in the target’s function . For instance, imidazole derivatives can inhibit the activity of carbonic anhydrases, enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons .
Biochemical Pathways
Given its potential targets, it may influence pathways related tocarbon dioxide transport and acid-base balance in the body .
Pharmacokinetics
Imidazole derivatives are generally known for theirhigh solubility in water and other polar solvents, which can enhance their bioavailability .
Result of Action
Given its potential targets, it may influenceoxygen transport and acid-base balance in the body .
Action Environment
The action, efficacy, and stability of 2-Isopropyl-4-methyl-1H-imidazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the imidazole ring, potentially influencing its interaction with targets .
properties
IUPAC Name |
5-methyl-2-propan-2-yl-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-5(2)7-8-4-6(3)9-7/h4-5H,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUCJSBVDMSYSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4-methyl-1H-imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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